N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16384817
InChI: InChI=1S/C16H13FN2O5S2/c17-11-3-1-2-10(6-11)7-13-15(21)19(16(22)25-13)8-14(20)18-12-4-5-26(23,24)9-12/h1-7,12H,8-9H2,(H,18,20)/b13-7-
SMILES:
Molecular Formula: C16H13FN2O5S2
Molecular Weight: 396.4 g/mol

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

CAS No.:

Cat. No.: VC16384817

Molecular Formula: C16H13FN2O5S2

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide -

Specification

Molecular Formula C16H13FN2O5S2
Molecular Weight 396.4 g/mol
IUPAC Name N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Standard InChI InChI=1S/C16H13FN2O5S2/c17-11-3-1-2-10(6-11)7-13-15(21)19(16(22)25-13)8-14(20)18-12-4-5-26(23,24)9-12/h1-7,12H,8-9H2,(H,18,20)/b13-7-
Standard InChI Key BAIGBAAPGZGXGZ-QPEQYQDCSA-N
Isomeric SMILES C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O
Canonical SMILES C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Analysis

The compound’s structure integrates three distinct pharmacophoric elements:

  • Thiophene-1,1-dioxide moiety: The 2,3-dihydrothiophene ring system, oxidized to a sulfone, contributes to molecular rigidity and enhances electronic interactions with biological targets .

  • Thiazolidin-2,4-dione core: This five-membered heterocycle features two ketone groups at positions 2 and 4, which participate in hydrogen bonding and metal coordination .

  • (Z)-3-Fluorobenzylidene substituent: The exocyclic double bond at C5 of the thiazolidinone ring adopts a (Z)-configuration, while the fluorine atom at the benzylidene’s meta position modulates electronic effects and lipophilicity .

Physicochemical and Spectroscopic Data

Key molecular properties and characterization data are summarized below:

PropertyValue
Molecular formulaC₁₆H₁₃FN₂O₅S₂
Molecular weight396.4 g/mol
Lipophilicity (logP)Moderate (estimated 2.1–2.5)
Hydrogen bond acceptors7
Hydrogen bond donors1
Rotatable bonds4

Nuclear magnetic resonance (NMR) spectroscopy confirms the (Z)-stereochemistry of the benzylidene moiety, with characteristic coupling constants (J = 10–12 Hz) observed between the vinyl proton and the thiazolidinone carbonyl group. Mass spectrometry (MS) analysis reveals a molecular ion peak at m/z 396.4, consistent with the molecular formula.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide proceeds via a three-step sequence (Scheme 1):

  • Thiazolidinone Core Formation:
    Condensation of thioglycolic acid with a substituted hydrazide precursor under acidic conditions generates the thiazolidin-2,4-dione scaffold .

  • Knoevenagel Condensation:
    The exocyclic double bond at C5 is introduced via reaction between the thiazolidinone and 3-fluorobenzaldehyde in the presence of a catalytic base (e.g., piperidine or ammonium acetate) .

  • Acetamide Coupling:
    The thiophene-1,1-dioxide-bearing acetamide side chain is appended through nucleophilic acyl substitution, typically employing DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DMF or ethanol15–20% improvement
Temperature80–90°C (Knoevenagel step)Prevents side reactions
CatalystPiperidine (5 mol%)Enhances stereoselectivity

Biological Activities and Mechanistic Insights

Target EnzymeIC₅₀ (μM)Reference Compound
α-Amylase12.4 ± 1.2Acarbose (IC₅₀ = 8.7)
Urease18.9 ± 2.1Thiourea (IC₅₀ = 21.3)

The fluorobenzylidene moiety enhances binding affinity to enzyme active sites through halogen bonding with catalytic residues . Molecular docking studies suggest the thiazolidinone carbonyl groups coordinate with zinc ions in metalloenzymes, while the sulfone group stabilizes interactions via dipole-dipole forces .

Antibacterial and Anti-inflammatory Effects

Preliminary assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 32–64 μg/mL, comparable to first-line antibiotics. In carrageenan-induced rat paw edema models, analogs reduce inflammation by 58–62% at 50 mg/kg doses, likely through COX-2 suppression .

Structure-Activity Relationship (SAR) Analysis

Role of the Fluorine Substituent

Replacing the 3-fluoro group with other halogens or hydrogen significantly alters bioactivity:

Substituentα-Amylase IC₅₀ (μM)LogP
3-F12.4 ± 1.22.3
3-Cl15.8 ± 1.52.7
H22.1 ± 2.01.9

Fluorine’s electronegativity improves target engagement without excessive lipophilicity, balancing potency and bioavailability .

Impact of Thiophene Oxidation State

Comparisons with non-oxidized thiophene analogs reveal:

Thiophene FormUrease Inhibition (%)Plasma Stability (t₁/₂)
1,1-Dioxide72 ± 34.8 h
Non-oxidized58 ± 42.1 h

The sulfone group enhances metabolic stability and enzyme affinity, likely due to reduced ring aromaticity and increased dipole moment .

Pharmacokinetic and Toxicity Profiling

ADME Properties

In silico predictions using SwissADME indicate:

ParameterPrediction
Gastrointestinal absorptionHigh (83%)
BBB permeabilityLow (logBB = -1.2)
CYP2D6 inhibitionModerate (Ki = 6.7 μM)

The compound’s moderate logP (2.3) suggests adequate tissue penetration without excessive lipid accumulation.

Acute Toxicity Considerations

Rodent studies of structurally related thiazolidinones show LD₅₀ values > 500 mg/kg, with hepatotoxicity observed only at doses exceeding 200 mg/kg/day . Computational toxicity screening flags potential sulfone-mediated glutathione depletion, warranting further investigative toxicology.

Comparative Analysis with Analogous Compounds

Thiophene vs. Benzothiadiazole Derivatives

Replacing the thiophene-1,1-dioxide unit with a benzothiadiazole system (as in CID 591904 ) alters electronic properties and bioactivity:

PropertyThiophene DerivativeBenzothiadiazole Analog
λmax (UV-Vis)312 nm285 nm
α-Amylase IC₅₀12.4 μM28.7 μM
Metabolic stabilityt₁/₂ = 4.8 ht₁/₂ = 1.9 h

The thiophene system’s lower aromaticity enhances flexibility and target accommodation compared to rigid benzothiadiazole derivatives .

Future Directions and Concluding Remarks

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide represents a promising scaffold for developing multifunctional therapeutic agents. Priority research areas include:

  • Stereochemical Optimization: Investigating (E)-isomers and racemic mixtures to delineate configuration-activity relationships.

  • Prodrug Strategies: Masking the sulfone group to improve absorption and reduce first-pass metabolism.

  • Target Deconvolution: Employing chemoproteomics to identify off-target interactions and polypharmacological effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator